

Molecular weight and formula of (3-Bromo-2-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(3-Bromo-2-fluorophenyl)methanamine
Cat. No.:	B151453

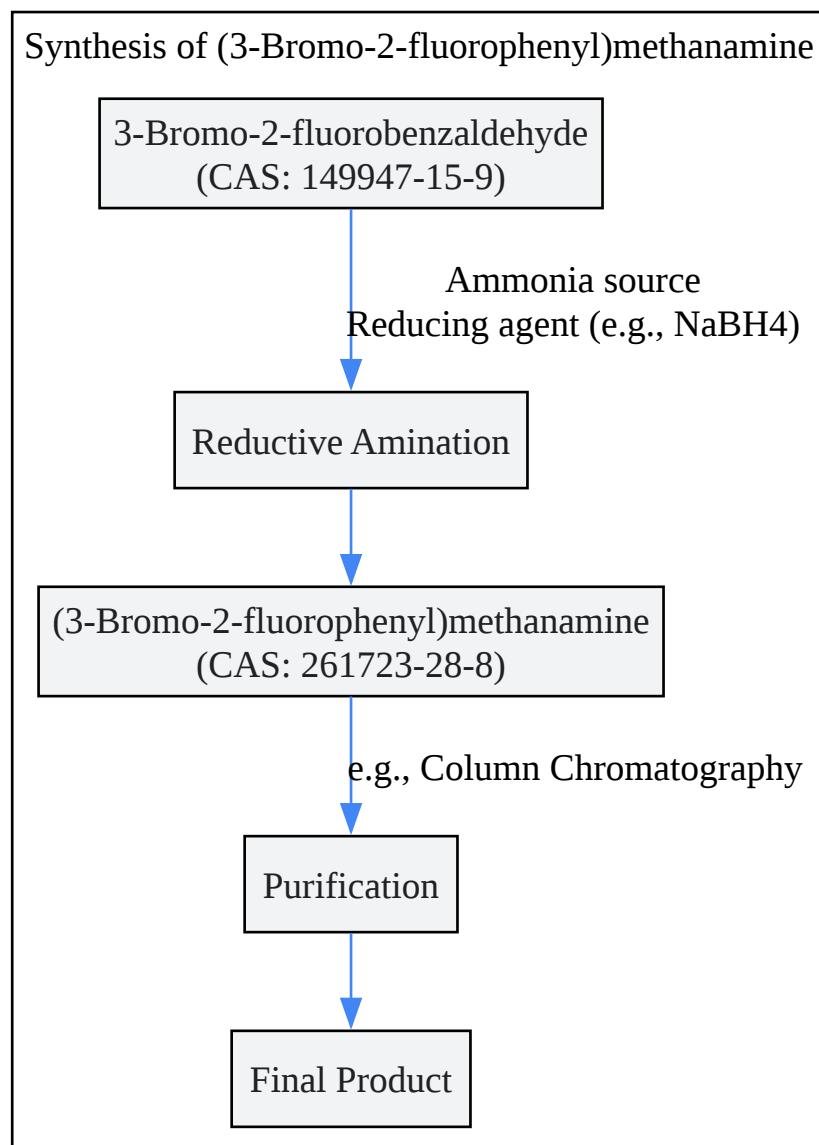
[Get Quote](#)

In-Depth Technical Guide: (3-Bromo-2-fluorophenyl)methanamine

For researchers, scientists, and professionals in drug development, **(3-bromo-2-fluorophenyl)methanamine** is a key building block in the synthesis of novel compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Core Compound Data

(3-Bromo-2-fluorophenyl)methanamine, also known as 3-bromo-2-fluorobenzylamine, is a substituted benzylamine derivative. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the phenyl ring, makes it a versatile reagent in medicinal chemistry and materials science.


Property	Value	References
Molecular Formula	C7H7BrFN	[1] [2] [3] [4]
Molecular Weight	204.04 g/mol	[1] [3] [4] [5]
CAS Number	261723-28-8	[3] [6]
Synonyms	3-Bromo-2-fluorobenzylamine	[3]
Purity	Typically ≥97%	[3] [6]

Synthesis and Experimental Protocols

The synthesis of **(3-bromo-2-fluorophenyl)methanamine** is a critical process for its application in further research. While specific, detailed experimental protocols are proprietary and can vary between suppliers, a general synthetic approach can be inferred from related chemical transformations. A common route involves the reduction of a corresponding nitrile or the reductive amination of an aldehyde.

Conceptual Synthesis Workflow:

A plausible synthetic pathway for **(3-bromo-2-fluorophenyl)methanamine** could start from 3-bromo-2-fluorobenzaldehyde.

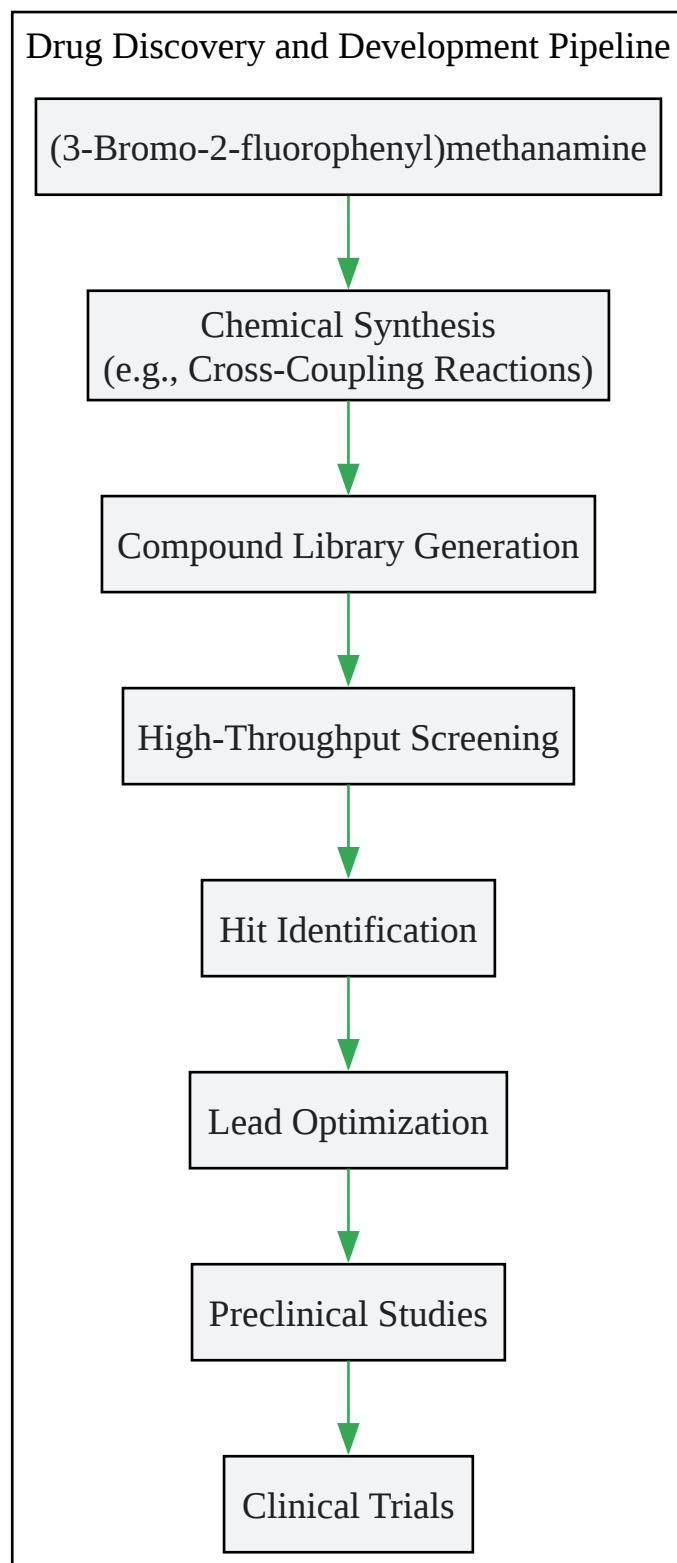
[Click to download full resolution via product page](#)

A conceptual workflow for the synthesis of **(3-bromo-2-fluorophenyl)methanamine**.

General Experimental Protocol for Reductive Amination:

- Step 1: Reaction Setup: 3-bromo-2-fluorobenzaldehyde is dissolved in a suitable solvent, such as methanol or ethanol.
- Step 2: Imine Formation: An ammonia source, like ammonium chloride or a solution of ammonia in an alcohol, is added to the reaction mixture. The reaction is stirred to facilitate

the formation of the corresponding imine.


- Step 3: Reduction: A reducing agent, for instance, sodium borohydride, is carefully added in portions to the mixture. This step reduces the imine to the desired amine.
- Step 4: Quenching and Extraction: The reaction is quenched by the addition of water. The product is then extracted into an organic solvent.
- Step 5: Purification: The crude product is purified using techniques such as column chromatography to yield pure **(3-bromo-2-fluorophenyl)methanamine**.

Applications in Research and Drug Development

The structural motifs present in **(3-bromo-2-fluorophenyl)methanamine** are of significant interest in the development of new therapeutic agents and functional materials. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. The fluorine atom can enhance metabolic stability and binding affinity of a drug candidate to its target protein.

Potential Research and Development Workflow:

The following diagram illustrates a typical workflow where **(3-bromo-2-fluorophenyl)methanamine** is utilized as a starting material in a drug discovery program.

[Click to download full resolution via product page](#)

A generalized workflow for drug discovery utilizing **(3-bromo-2-fluorophenyl)methanamine**.

While no specific signaling pathways involving **(3-bromo-2-fluorophenyl)methanamine** itself are documented, its derivatives are investigated for their potential to modulate various biological targets. For instance, similar fluorinated and brominated aromatic compounds have been explored as inhibitors of enzymes or as ligands for receptors in the central nervous system. The development of such compounds would follow the logical progression outlined in the diagram above.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [(3-bromo-2-fluorophenyl)methyl]amine hydrochloride-Molbase [molbase.com]
- 2. PubChemLite - (3-bromo-2-fluorophenyl)methanamine (C7H7BrFN) [pubchemlite.lcsb.uni.lu]
- 3. CAS 261723-28-8 | 3630-B-0B | MDL MFCD13194194 | 3-Bromo-2-fluorobenzyl amine | SynQuest Laboratories [synquestlabs.com]
- 4. 3-Bromo-2-fluoro-N-methylaniline CAS#: 943830-86-2 [m.chemicalbook.com]
- 5. (4-Bromo-2-fluorophenyl)methanamine | C7H7BrFN | CID 3770848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (3-Bromo-2-fluorophenyl)methanamine - 通用试剂 - 西典实验 [seedior.com]
- To cite this document: BenchChem. [Molecular weight and formula of (3-Bromo-2-fluorophenyl)methanamine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151453#molecular-weight-and-formula-of-3-bromo-2-fluorophenyl-methanamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com